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molecular formula C19H27NO5 B8376057 t-butyl [N-benzyloxycarbonyl-4-piperidinyloxy]acetate

t-butyl [N-benzyloxycarbonyl-4-piperidinyloxy]acetate

Cat. No. B8376057
M. Wt: 349.4 g/mol
InChI Key: AFUXOWZWAJULFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05545658

Procedure details

28 ml of t-butyl bromoacetate and 1.4 g of tetra-n-butylammonium hydrogen sulphate in 10 ml of water are added to a solution of 30.1 g of N-benzyloxycarbonyl-4-hydroxy-piperidine in 300 ml of toluene. Thereafter, a solution of 125 g of sodium hydroxide in 125 ml of water is added dropwise thereto. After stirring overnight, the organic extracts are separated, dried and concentrated. After drying there are obtained 34.1 g of N-benzyloxycarbonyl-4-[(t-butoxy carbonyl) methoxy]-piperidine, Rf =0.76 (ethyl acetate). MS (EI): 293 (M--C4H8)+.
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[CH2:10]([O:17][C:18]([N:20]1[CH2:25][CH2:24][CH:23]([OH:26])[CH2:22][CH2:21]1)=[O:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[OH-].[Na+]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O.C1(C)C=CC=CC=1>[CH2:10]([O:17][C:18]([N:20]1[CH2:25][CH2:24][CH:23]([O:26][CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4])[CH2:22][CH2:21]1)=[O:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
28 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
30.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)O
Name
Quantity
1.4 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
125 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic extracts are separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
After drying there

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)OCC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 34.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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